molecular formula C23H23N3O3S B2412713 (4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone CAS No. 1189870-73-2

(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone

Cat. No.: B2412713
CAS No.: 1189870-73-2
M. Wt: 421.52
InChI Key: PTSMFHQLTWCSKS-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyridine ring substituted with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Pyridine Ring Functionalization: The pyridine ring is functionalized with a phenylsulfonyl group through a sulfonation reaction using phenylsulfonyl chloride.

    Coupling Reaction: Finally, the benzylated piperazine and the functionalized pyridine are coupled together using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-2-yl)methanone
  • (4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-4-yl)methanone

Uniqueness

(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone is unique due to the specific positioning of the phenylsulfonyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

[6-(benzenesulfonyl)pyridin-3-yl]-(4-benzylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c27-23(26-15-13-25(14-16-26)18-19-7-3-1-4-8-19)20-11-12-22(24-17-20)30(28,29)21-9-5-2-6-10-21/h1-12,17H,13-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSMFHQLTWCSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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